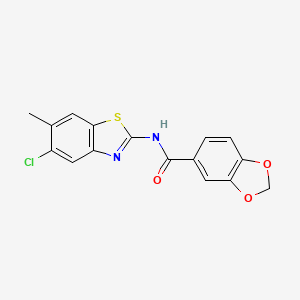![molecular formula C14H19N3 B5797283 N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline](/img/structure/B5797283.png)
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline, also known as DMPEA, is a chemical compound that has been the subject of scientific research in recent years. DMPEA is a pyrazole derivative, which means it contains a five-membered heterocyclic ring with two nitrogen atoms and three carbon atoms. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
作用機序
The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline is not yet fully understood. However, it has been proposed that N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline may act as an inhibitor of certain enzymes involved in disease processes, such as cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO). N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline may also interact with cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has also been shown to have neuroprotective effects and may improve cognitive function.
実験室実験の利点と制限
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a relatively low toxicity profile. However, N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline also has some limitations. For example, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline is not yet fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline. One potential area of investigation is the development of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of research is the use of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline as a fluorescent probe for bioimaging. Additionally, the synthesis of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline-based materials with unique properties is an area of interest for materials science researchers. Further studies are needed to fully understand the mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline and its potential applications in various fields of scientific research.
合成法
The synthesis of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline can be achieved through several methods, including the reaction of 3,5-dimethylpyrazole with 4-ethylaniline in the presence of a catalyst or the reduction of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-nitroaniline. The purity of the final product can be improved through recrystallization or column chromatography.
科学的研究の応用
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline has also been studied for its potential use as a fluorescent probe in bioimaging and as a building block for the synthesis of materials with unique properties.
特性
IUPAC Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-4-13-5-7-14(8-6-13)15-10-17-12(3)9-11(2)16-17/h5-9,15H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRQUEQZWYZOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5797216.png)
![1-[2-(3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5797236.png)

![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5797245.png)
![N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5797253.png)
![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5797256.png)

![2-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5797265.png)

![2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5797277.png)

![4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B5797299.png)
